molecular formula C4H4N2O2 B1619217 Pyrimidine-2,5-diol CAS No. 4874-29-7

Pyrimidine-2,5-diol

Cat. No. B1619217
CAS RN: 4874-29-7
M. Wt: 112.09 g/mol
InChI Key: QIPKQEKUQASMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-2,5-diol is a chemical compound with the molecular formula C4H4N2O2 . It is a derivative of pyrimidine, a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including Pyrimidine-2,5-diol, often involves several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

Pyrimidine-2,5-diol belongs to the class of organic compounds known as hydroxypyrimidines, which are organic compounds containing a hydroxyl group attached to a pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including Pyrimidine-2,5-diol, are known to undergo a variety of chemical reactions. These include [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including Pyrimidine-2,5-diol, have shown significant potential in anticancer therapies. The structure of pyrimidine allows for diverse pharmacological activities, with anticancer activity being the most extensively reported. Pyrimidine-based scaffolds exhibit cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. A review of patent literature from 2009 to 2014 highlights the ongoing research focus on pyrimidine-based anticancer agents, showcasing their potential as future drug candidates (Kaur et al., 2014).

Anti-inflammatory Activities

Pyrimidines also display potent anti-inflammatory effects attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Recent developments in the synthesis and understanding of pyrimidine derivatives' structure-activity relationships (SARs) have been crucial in exploring their anti-inflammatory potentials. Such insights pave the way for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Pyrimidine Metabolism in Cancer

Beyond their roles in proliferation, pyrimidines play non-proliferative roles in cancer, affecting cellular differentiation and metastasis. In leukemic cells, pyrimidine catabolism induces terminal differentiation toward monocytic lineage, curbing aberrant cell proliferation. Conversely, in solid tumors like triple-negative breast cancer and hepatocellular carcinoma, the catalytic degradation of pyrimidines maintains a mesenchymal-like state driven by epithelial-to-mesenchymal transition (EMT). This broader understanding of pyrimidine metabolism in cancer offers new avenues for therapeutic interventions and the development of novel treatment strategies (Siddiqui & Ceppi, 2020).

Future Directions

Pyrimidine derivatives, including Pyrimidine-2,5-diol, continue to be an area of active research due to their significant biological activity and potential for chemical modification . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing novel pyrimidine analogs with enhanced activities .

properties

IUPAC Name

5-hydroxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKQEKUQASMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964111
Record name Pyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2,5-diol

CAS RN

4874-29-7
Record name 2(1H)-Pyrimidinone, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-2,5-diol
Reactant of Route 2
Pyrimidine-2,5-diol
Reactant of Route 3
Reactant of Route 3
Pyrimidine-2,5-diol
Reactant of Route 4
Pyrimidine-2,5-diol
Reactant of Route 5
Reactant of Route 5
Pyrimidine-2,5-diol
Reactant of Route 6
Reactant of Route 6
Pyrimidine-2,5-diol

Citations

For This Compound
3
Citations
DT Hurst - Australian journal of chemistry, 1983 - CSIRO Publishing
6-Arylazo derivatives of the following pyrimidines have been obtained: 2-acetamido-4,5-dihydroxy-, 4-amino-2,5-dihydroxy-, 2,4-diamino-5-hydroxy- and 4-amino-5-hydroxy-2-methyl-…
Number of citations: 5 www.publish.csiro.au
Z Chen, L He, S Shen, D Zhang, Z Chen, L Wu… - Progress in Natural …, 2023 - Elsevier
Peracetic acid (PAA) has received extensive attention in the water treatment due to its high oxidation potential and low toxicity of by-products. In this study, natural non-toxic mineral …
H Zheng, Y Zhang, S Li, X Feng, Q Wu, YK Leong… - Bioresource …, 2023 - Elsevier
To preserve the water resources, this study has analyzed the ecotoxicity and antibiotic resistance genes (ARGs) induction capacity of sulfadiazine degradation intermediates resulting …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.